6-Bromo-4-methoxy-5-methylthieno[2,3-d]pyrimidine
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Overview
Description
6-Bromo-4-methoxy-5-methylthieno[2,3-d]pyrimidine is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of bromine, methoxy, and methyl groups on the thieno[2,3-d]pyrimidine scaffold imparts unique chemical properties that can be exploited in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-methoxy-5-methylthieno[2,3-d]pyrimidine typically involves the construction of the thieno[2,3-d]pyrimidine core followed by the introduction of the bromine, methoxy, and methyl substituents. One common synthetic route involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-amino-3-bromo-4-methoxythiophene with a suitable formamide derivative can yield the desired thieno[2,3-d]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-methoxy-5-methylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thieno[2,3-d]pyrimidine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-Bromo-4-methoxy-5-methylthieno[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors and other therapeutic agents.
Material Science: The compound can be used in the synthesis of organic semiconductors and other advanced materials.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Chemical Synthesis: The compound is a valuable intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 6-Bromo-4-methoxy-5-methylthieno[2,3-d]pyrimidine depends on its specific application. In medicinal chemistry, it may act as a kinase inhibitor by binding to the ATP-binding site of the kinase, thereby inhibiting its activity. The molecular targets and pathways involved can vary, but typically include key signaling pathways in cells.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-4-methoxy-5-methylthieno[3,2-d]pyrimidine
- 6-Bromo-4-methoxy-5-methylthieno[2,3-b]pyrimidine
- 6-Bromo-4-methoxy-5-methylthieno[3,4-d]pyrimidine
Uniqueness
6-Bromo-4-methoxy-5-methylthieno[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in medicinal chemistry and material science, where other similar compounds may not be as effective.
Properties
IUPAC Name |
6-bromo-4-methoxy-5-methylthieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2OS/c1-4-5-7(12-2)10-3-11-8(5)13-6(4)9/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHFWPDSQXIKCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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